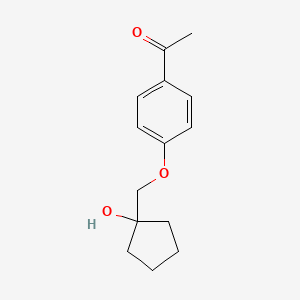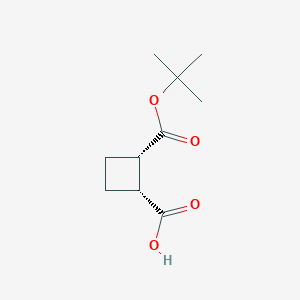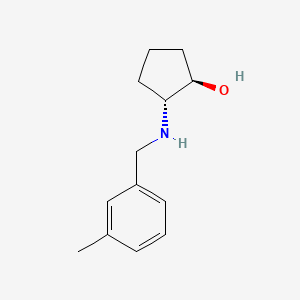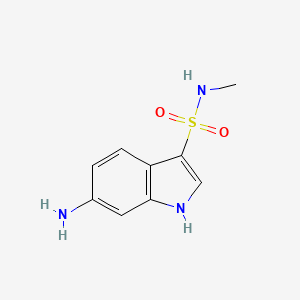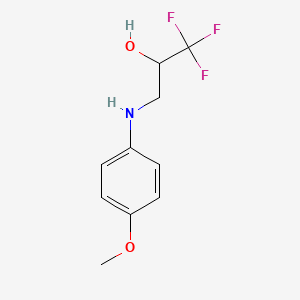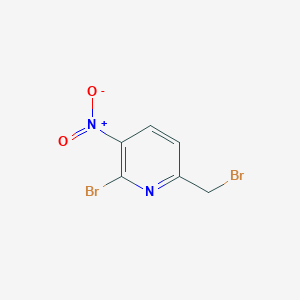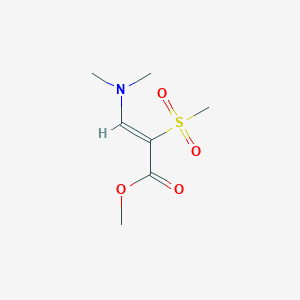![molecular formula C18H22INO4 B13352872 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate involves several steps:
Formation of the Tropane Ring: The tropane ring structure is typically synthesized through a series of cyclization reactions.
Introduction of the Methyl Group: The methyl group at the 8-position is introduced through alkylation reactions.
Attachment of the Phenylpropanoate Group: The phenylpropanoate group is attached through esterification reactions.
Analyse Des Réactions Chimiques
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate undergoes various chemical reactions:
Applications De Recherche Scientifique
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate can be compared with other similar compounds:
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: This compound shares the tropane ring structure but lacks the phenylpropanoate and iodocarbonyl groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but contains a chlorine atom instead of the iodocarbonyl group.
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate: This compound contains an acetate group instead of the phenylpropanoate group.
Propriétés
Formule moléculaire |
C18H22INO4 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-carboniodidoyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H22INO4/c1-20-13-7-8-14(20)10-15(9-13)24-17(21)16(11-23-18(19)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 |
Clé InChI |
LDGIUIRWSXOIAE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(COC(=O)I)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
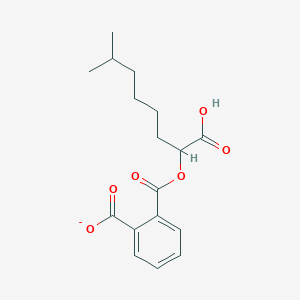
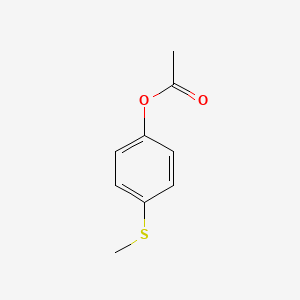
![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)
